Biotinyl-Substance P Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

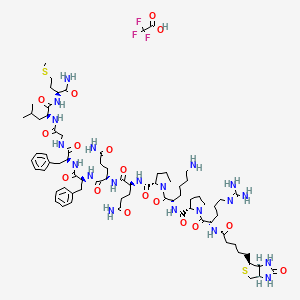

Biotinyl-Substance P Trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C73H112N20O15S2 and its molecular weight is 1573.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 1686.79860905 g/mol and the complexity rating of the compound is 3260. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Biotinyl-Substance P Trifluoroacetate is a biotinylated analog of Substance P, a neuropeptide involved in various biological processes, including pain perception, inflammation, and neurogenic responses. The biotinylation enhances its utility in biochemical assays and therapeutic applications by facilitating the targeting and detection of specific proteins.

Substance P primarily interacts with neurokinin-1 (NK1) receptors, which are G-protein coupled receptors (GPCRs). The binding of Substance P to NK1 receptors triggers several intracellular signaling pathways, notably the activation of phospholipase C, leading to increased intracellular calcium levels and subsequent cellular responses such as inflammation and pain signaling.

Biotinylation of Substance P does not alter its affinity for NK1 receptors but allows for the conjugation with various detection systems due to the presence of the biotin moiety. This property is particularly useful in research settings for tracking protein interactions and localization.

Biological Activity Studies

Recent studies have focused on the biological activity of biotinylated peptides, including this compound. Here are key findings from various research efforts:

Binding Affinity

Biotinyl-Substance P maintains a high binding affinity for NK1 receptors similar to unmodified Substance P. Research utilizing surface plasmon resonance (SPR) has shown that the biotinylated form retains its bioactivity while allowing for easier detection in binding assays .

Cellular Responses

In vitro studies have demonstrated that this compound can induce cellular responses characteristic of Substance P, such as:

- Increased Calcium Influx : Measurement of intracellular calcium levels revealed that Biotinyl-Substance P effectively stimulates calcium release in neuronal cell lines.

- Cytokine Release : It has been shown to promote the release of pro-inflammatory cytokines from immune cells, indicating its role in modulating immune responses .

Case Studies

Several case studies highlight the application of Biotinyl-Substance P in therapeutic contexts:

- Pain Management : A study investigated the use of Biotinyl-Substance P in models of chronic pain. Results indicated that it could enhance analgesic effects when combined with traditional pain medications, suggesting a potential role in pain management strategies .

- Neuroprotection : Another case study explored its neuroprotective effects in models of neurodegenerative diseases. The findings suggested that Biotinyl-Substance P could mitigate neuronal death and promote survival pathways through NK1 receptor activation .

- Inflammation : Research has demonstrated that Biotinyl-Substance P can modulate inflammatory responses in models of acute injury, showing promise for therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Overview

| Study | Findings | Methodology |

|---|---|---|

| Pain Management | Enhanced analgesic effects when combined with pain medications | In vivo chronic pain model |

| Neuroprotection | Mitigated neuronal death; promoted survival pathways | Neurodegenerative disease model |

| Inflammation | Modulated inflammatory responses; reduced cytokine levels | Acute injury model |

Wissenschaftliche Forschungsanwendungen

Avidin-Biotin Interaction

The high affinity of biotin for avidin makes Biotinyl-Substance P Trifluoroacetate invaluable in biochemical assays. This interaction is leveraged in various applications, including:

- Protein Labeling : Biotinylation allows for the specific tagging of proteins, facilitating their detection and purification. The compound can be used to label proteins in cells, enabling studies on protein interactions and functions.

- Fluorescence Detection : Biotinylated derivatives exhibit unique fluorescence properties, which can be utilized in bioanalytical applications. For instance, biotinylated compounds have been shown to shift fluorescence emission upon binding to avidin, enhancing detection sensitivity in assays (Plażuk et al., 2011) .

Table 1: Biochemical Applications of this compound

| Application | Description |

|---|---|

| Protein Labeling | Enables selective tagging of proteins for detection and purification |

| Fluorescence Detection | Utilizes fluorescence properties for enhanced assay sensitivity |

| Cell Surface Engineering | Supports immobilization of cell-capturing molecules in microfluidic devices |

Targeted Drug Delivery

Biotinylated compounds are being explored for targeted delivery systems, particularly in oncology. The biotin-mediated targeting mechanism allows for enhanced delivery of therapeutic agents to specific biological targets, such as cancer cells.

- Bioconjugates : Research indicates that biotin conjugates can effectively deliver macromolecules to neoplastic cells, improving the therapeutic efficacy of drugs (EP1578450A1) . The ability of biotin to utilize the sodium-dependent multivitamin transporter (SMNT) enhances the uptake of these conjugates in target cells.

Case Study: Cancer Treatment

A study demonstrated that biotin-drug conjugates significantly increased the uptake of fluorescently labeled polymers in tumor cells compared to control groups. This suggests that biotinylation can be a powerful strategy for improving drug delivery in cancer therapy (EP1578450A1) .

Bioorthogonal Metabolic Labeling

Biotinylation techniques are employed for bioorthogonal labeling of newly synthesized proteins, allowing researchers to track protein synthesis and degradation in live cells.

- Methodology : In experiments with HEK 293T cells, biotinylation facilitated the detection of newly synthesized proteins using mass spectrometry (PMC4156236) . This application underscores the utility of this compound in cellular metabolism studies.

Microfluidic Device Fabrication

Biotinylated compounds play a crucial role in the development of microfluidic devices. These devices often require surface immobilization of biomolecules for effective analysis.

- Self-Assembly : The use of this compound enables the self-assembly of proteins and antibodies on microfluidic surfaces, enhancing the functionality and versatility of these devices (Lahann et al., 2003) .

Table 2: Microfluidic Applications

| Application | Description |

|---|---|

| Device Fabrication | Facilitates immobilization of biomolecules on microfluidic surfaces |

| Protein Self-Assembly | Enhances functionality through organized assembly of proteins and antibodies |

Eigenschaften

CAS-Nummer |

87468-58-4 |

|---|---|

Molekularformel |

C73H112N20O15S2 |

Molekulargewicht |

1573.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C73H112N20O15S2/c1-42(2)37-50(66(102)84-45(62(77)98)31-36-109-3)83-60(97)40-81-63(99)51(38-43-17-6-4-7-18-43)88-67(103)52(39-44-19-8-5-9-20-44)89-65(101)46(27-29-57(75)94)85-64(100)47(28-30-58(76)95)86-68(104)54-23-15-35-93(54)71(107)49(21-12-13-32-74)87-69(105)55-24-16-34-92(55)70(106)48(22-14-33-80-72(78)79)82-59(96)26-11-10-25-56-61-53(41-110-56)90-73(108)91-61/h4-9,17-20,42,45-56,61H,10-16,21-41,74H2,1-3H3,(H2,75,94)(H2,76,95)(H2,77,98)(H,81,99)(H,82,96)(H,83,97)(H,84,102)(H,85,100)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H4,78,79,80)(H2,90,91,108)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1 |

InChI-Schlüssel |

VTEGKDUGRAEBSX-UDPLRNBMSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CCCCC5C6C(CS5)NC(=O)N6.C(=O)(C(F)(F)F)O |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.